1,1'-{Oxybis[(4-chlorophenyl)methylene]}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(alpha-phenyl-4-chlorobenzyl) ether is an organic compound characterized by the presence of two phenyl groups and two 4-chlorobenzyl groups connected through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(alpha-phenyl-4-chlorobenzyl) ether typically involves the Williamson ether synthesis. This method includes the reaction of 4-chlorobenzyl chloride with phenol in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion attacks the carbon atom of the 4-chlorobenzyl chloride, resulting in the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of Bis(alpha-phenyl-4-chlorobenzyl) ether may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Bis(alpha-phenyl-4-chlorobenzyl) ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Bis(alpha-phenyl-4-chlorobenzyl) ether has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Bis(alpha-phenyl-4-chlorobenzyl) ether involves its interaction with molecular targets through its phenyl and chlorobenzyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different research and industrial applications.
Comparison with Similar Compounds
Bis(4-chlorobenzyl) ether: Similar in structure but lacks the phenyl groups, which may result in different chemical properties and reactivity.
Bis(4-methylbenzyl) ether:
Bis(4-nitrobenzyl) ether:
Uniqueness: Bis(alpha-phenyl-4-chlorobenzyl) ether is unique due to the combination of phenyl and 4-chlorobenzyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in organic synthesis, research, and industry.
Properties
CAS No. |
62084-35-9 |
---|---|
Molecular Formula |
C26H20Cl2O |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-chloro-4-[[(4-chlorophenyl)-phenylmethoxy]-phenylmethyl]benzene |
InChI |
InChI=1S/C26H20Cl2O/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)29-26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,25-26H |
InChI Key |
QOOXFDNFHZHMET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.